5-Hexenyl isothiocyanate
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Overview
Description
6-Isothiocyanato-1-hexene, also known as 5-hexenyl isothiocyanate, belongs to the class of organic compounds known as isothiocyanates. These are organic compounds containing the isothiocyanate group, an isocyanate analogue with the general formula RN=C=S. 6-Isothiocyanato-1-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-isothiocyanato-1-hexene is primarily located in the membrane (predicted from logP). Outside of the human body, 6-isothiocyanato-1-hexene can be found in brassicas and root vegetables. This makes 6-isothiocyanato-1-hexene a potential biomarker for the consumption of these food products.
Scientific Research Applications
Toxicological Profile
A study by Akagi et al. (2018) evaluated the subchronic toxicity of 5-Hexenyl isothiocyanate (5-HeITC), derived from Wasabia japonica. The research focused on its effects on F344/DuCrj rats, identifying the urinary bladder, heart, and liver as target organs. The study established a no-observed-adverse-effect level for both sexes.
Photochemical Stability and Isomerization
Research on the photochemistry of 5-hexen-2-one, related to this compound, was conducted by Srinivasan (1960). This study examined the compound's stability and isomerization, contributing to our understanding of its chemical behavior under various conditions.
Stereoselectivity in Chemical Reactions
The work of Bailey et al. (1991) explored the stereoselectivity of cyclization in substituted 5-hexen-1-yllithiums, offering insights into the regioselectivity and stereoselectivity of such reactions. This study is significant for understanding the chemical properties and reactions of compounds like this compound.
Synthesis Applications
The research by Jung and Vu (1996) investigated diastereoselectivity in intramolecular 1,3-dipolar cycloadditions involving 5-Hexenyl derivatives. This study has implications for the synthesis of complex organic molecules, including pharmaceuticals.
Nematicidal Properties
A study on the nematicidal activity of Eruca sativa by Aissani et al. (2015) identified hexyl isothiocyanate, a compound related to this compound, as a potent natural agent against root-knot nematodes. This research highlights the potential agricultural applications of isothiocyanates.
Chemopreventive Effects
The study by Yu et al. (1998) examined the chemopreventive effects of various isothiocyanates, including phenylhexyl isothiocyanate, a structural analogue of this compound. These compounds were found to induce apoptosis in cancer cells, suggesting potential therapeutic applications.
properties
CAS RN |
49776-81-0 |
---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
6-isothiocyanatohex-1-ene |
InChI |
InChI=1S/C7H11NS/c1-2-3-4-5-6-8-7-9/h2H,1,3-6H2 |
InChI Key |
WRFHVMFZOJHYGN-UHFFFAOYSA-N |
SMILES |
C=CCCCCN=C=S |
Canonical SMILES |
C=CCCCCN=C=S |
density |
0.955-0.965 (20°) |
Other CAS RN |
49776-81-0 |
physical_description |
Colourless to pale yellow liquid; Pungent irritating aroma |
solubility |
Very slightly soluble in water; freely soluble in ether Soluble (in ethanol) |
synonyms |
1-hexene, 6-isothiocyanato- 5-HeITC 5-hexenyl isothiocyanate 6-isothiocyanato-1-hexene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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